

(Rac)-CCT250863: A Technical Guide to Target Selectivity

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Compound of Interest

Compound Name: (Rac)-CCT 250863

Cat. No.: B15566927

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Abstract

(Rac)-CCT250863 is a potent and selective inhibitor of the mitotic kinase Nek2. This technical guide provides an in-depth analysis of its target selectivity, drawing from available biochemical and cellular data. The document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Target: Nek2 Kinase

(Rac)-CCT250863 demonstrates potent inhibition of Nek2, a serine/threonine kinase crucial for the regulation of centrosome separation during mitosis. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 73 nM against Nek2 in biochemical assays. This potent activity against its primary target underscores its potential as a tool compound for studying Nek2 biology and as a starting point for the development of anti-cancer therapeutics.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity across the human kinome. While a comprehensive, publicly available kinase panel screen for (Rac)-CCT250863 is not readily accessible in the primary literature, initial studies have demonstrated its selectivity for Nek2 over several other key mitotic kinases.

Table 1: Biochemical Inhibition Data for (Rac)-CCT250863

Kinase Target	IC50 (nM)	Fold Selectivity vs. Nek2
Nek2	73	1
PLK1	>10,000	>137
MPS1	>10,000	>137
Cdk2	>10,000	>137
Aurora A	>10,000	>137

Data derived from initial characterization studies. A broader kinome scan would be necessary to fully elucidate the selectivity profile.

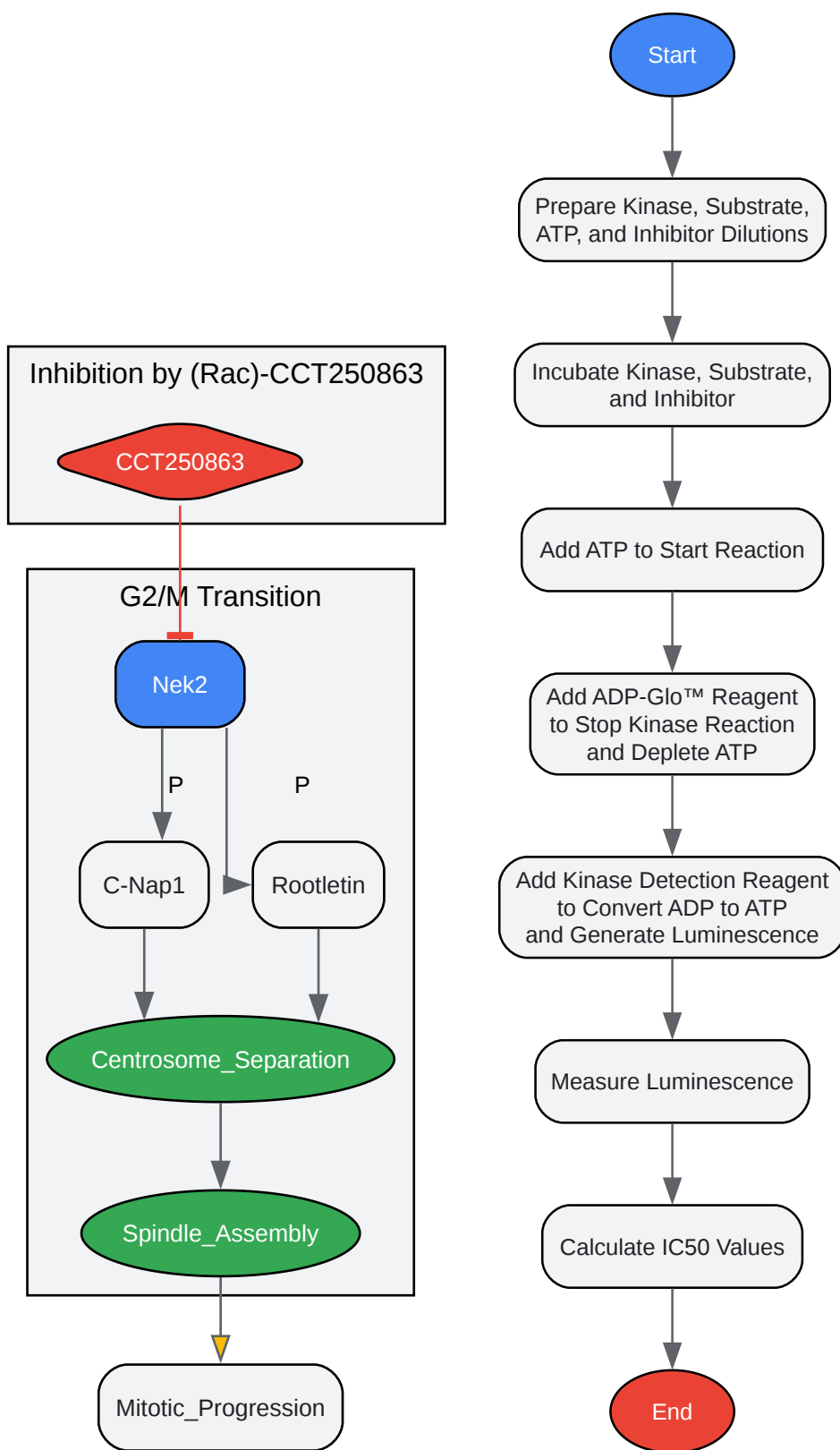
The available data indicates a high degree of selectivity for Nek2 over other important kinases involved in cell cycle progression, such as Polo-like kinase 1 (PLK1), Monopolar spindle 1 (MPS1), Cyclin-dependent kinase 2 (Cdk2), and Aurora A.

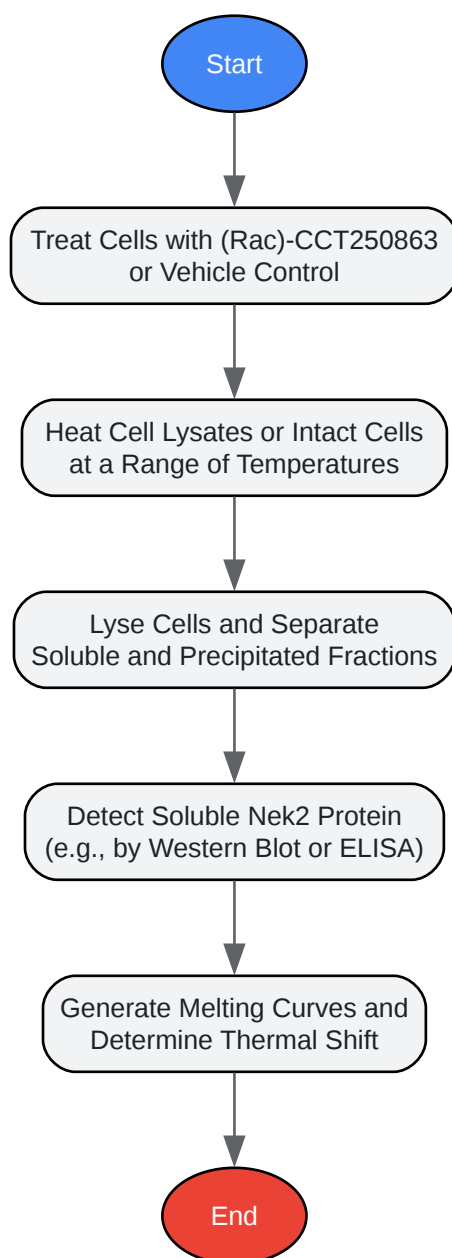
Activity Against PRKD Family Kinases

Currently, there is no publicly available data on the activity of (Rac)-CCT250863 against the Protein Kinase D (PRKD) family of kinases (PRKD1, PRKD2, and PRKD3). Further investigation through broad kinase screening is required to determine the interaction, if any, with this kinase family.

Signaling Pathways

(Rac)-CCT250863, by inhibiting Nek2, is expected to modulate signaling pathways downstream of its target. Nek2 plays a critical role in the G2/M transition and the maintenance of genomic stability.





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- To cite this document: BenchChem. [(Rac)-CCT250863: A Technical Guide to Target Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566927#rac-cct-250863-target-selectivity\]](https://www.benchchem.com/product/b15566927#rac-cct-250863-target-selectivity)

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